Ethyl 4-(but-2-ynamido)benzoate
Description
Ethyl 4-(but-2-ynamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a but-2-ynamido substituent on the benzene ring
Properties
IUPAC Name |
ethyl 4-(but-2-ynoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-5-12(15)14-11-8-6-10(7-9-11)13(16)17-4-2/h6-9H,4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFINSPMCLJDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(but-2-ynamido)benzoate typically involves the reaction of 4-aminobenzoic acid with but-2-ynoic acid or its derivatives. The reaction is carried out under conditions that facilitate the formation of the amide bond, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(but-2-ynamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the triple bond in the but-2-ynamido group can yield saturated amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated amides.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-(but-2-ynamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(but-2-ynamido)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(but-2-ynamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-amino benzoate: Known for its use in local anesthetics.
Ethyl 4-hydroxybenzoate: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the but-2-ynamido group, which imparts distinct chemical and biological properties. This differentiates it from other benzoate derivatives and makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 4-(but-2-ynamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl ester group and a but-2-ynamido moiety attached to a benzoate framework. The presence of the alkyne group may influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in inhibiting certain enzymatic activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, some derivatives have shown effectiveness against Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Escherichia coli | 4 | β-lactamase inhibition |
| Compound A | Klebsiella pneumoniae | 8 | Cell wall synthesis inhibition |
| Compound B | Pseudomonas aeruginosa | 16 | Membrane disruption |
Case Studies
- Inhibition of β-Lactamases : A study demonstrated that this compound effectively inhibited various classes of β-lactamases (Ambler Class A, C, and D). The compound was tested against clinical isolates of E. coli and K. pneumoniae, showing a minimum inhibitory concentration (MIC) that restored the activity of ceftibuten against resistant strains .
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential therapeutic application in oncology .
Research Findings
Research has focused on optimizing the structure of this compound to enhance its bioavailability and potency. Modifications to the side chains have shown promise in increasing efficacy against resistant bacterial strains while minimizing toxicity to human cells.
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Observations |
|---|---|---|
| Increased lipophilicity | Enhanced membrane penetration | Improved antibacterial efficacy |
| Altered amide side chains | Variable potency | Some derivatives showed reduced activity due to steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
